2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol)
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Overview
Description
2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) is a chemical compound with a pyridine ring substituted at the 2 and 6 positions by propan-2-ol groups. This compound is known for its ability to act as a ligand, forming complexes with various metals. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) typically involves the reaction of pyridine-2,6-dicarboxylic acid with isopropanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield pyridine-2,6-dicarboxylic acid, while reduction with lithium aluminum hydride can produce 2,2’-(Pyridine-2,6-diyl)bis(propan-1-ol) .
Scientific Research Applications
2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) exerts its effects involves its ability to coordinate with metal ions. The pyridine nitrogen and the hydroxyl oxygen atoms act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-2-ol: This compound has a similar structure but with only one propan-2-ol group.
2,2’-(Pyridine-2,6-diyl)bis(propan-1-ol): This compound differs in the position of the hydroxyl groups and has different reactivity and applications.
2,2’-(Bipyridine-6,6’-diyl)bis(propan-2-ol): This compound has a bipyridine structure and is used in similar applications but has different coordination properties.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) is unique due to its specific arrangement of functional groups, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in catalytic and biochemical applications .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-10(2,13)8-6-5-7-9(12-8)11(3,4)14/h5-7,13-14H,1-4H3 |
InChI Key |
QKLAUGQRUKPOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(C)(C)O)O |
Origin of Product |
United States |
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